1-Propyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Whitepaper on Physicochemical Properties, Synthesis, and Pharmacological Profiling
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Whitepaper on Physicochemical Properties, Synthesis, and Pharmacological Profiling
Executive Summary
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 66366-87-8) represents a highly versatile and pharmacologically privileged nitrogen-containing heterocyclic scaffold[1]. The 3,4-dihydroquinoxalin-2(1H)-one core is foundational in the development of numerous bioactive molecules, ranging from tubulin-binding tumor-vascular disrupting agents to central nervous system (CNS) modulators[2]. The strategic installation of a propyl group at the N1 position significantly alters the molecule's lipophilicity and steric profile, optimizing its interaction with hydrophobic receptor pockets and enabling downstream functionalization[3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating protocol for its regioselective synthesis.
Physicochemical Properties & Structural Chemistry
Understanding the baseline physicochemical metrics of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one is critical for predicting its pharmacokinetic behavior (e.g., blood-brain barrier penetration) and its reactivity in organic synthesis[1].
Table 1: Core Physicochemical and Structural Data
| Property | Value / Description |
| Chemical Name | 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one |
| CAS Registry Number | 66366-87-8 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| SMILES String | CCCN1C(=O)CNc2c1cccc2 |
| Hydrogen Bond Donors | 1 (N4 secondary amine) |
| Hydrogen Bond Acceptors | 2 (C=O carbonyl, N1 tertiary amide) |
| Rotatable Bonds | 2 (N1-propyl chain) |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų (Estimated optimal for membrane permeability) |
Pharmacological Significance & Mechanistic Insights
The biological efficacy of the quinoxalinone scaffold is heavily dictated by its substitution pattern[4]. The N1-propyl substitution acts as a critical hydrophobic anchor. In Structure-Activity Relationship (SAR) optimization, a methyl group often lacks sufficient bulk to stabilize hydrophobic interactions, while a hexyl group may induce steric clashes. The propyl chain provides the ideal spatial geometry for deep pocket binding, particularly in the colchicine binding site of tubulin or allosteric sites on CNS receptors[2].
Furthermore, the secondary amine at the N4 position remains available for further functionalization, such as cross-coupling or phosphorylation, allowing researchers to build complex, multi-targeted drug candidates[3].
Fig 1. Pharmacological mechanism driven by the N1-propyl quinoxalinone scaffold.
Synthetic Methodologies & Regioselective Alkylation
The synthesis of N1-alkylated quinoxalinones requires careful consideration of regioselectivity. The 3,4-dihydroquinoxalin-2(1H)-one core possesses two distinct nitrogen atoms:
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The Amide Nitrogen (N1): Conjugated with the carbonyl, rendering its proton relatively acidic (pKa ~10).
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The Amine Nitrogen (N4): An aniline-like secondary amine, which is significantly less acidic but more nucleophilic in its neutral state.
Causality in Reagent Selection: To selectively propylate the N1 position without triggering unwanted dialkylation or N4-alkylation, a mild base such as Potassium Carbonate (K₂CO₃) must be used[4]. Stronger bases like Sodium Hydride (NaH) risk deprotonating the N4 position as well. By utilizing K₂CO₃ in a polar aprotic solvent like Dimethylformamide (DMF), the N1 proton is selectively abstracted, generating an amide enolate that undergoes a clean S_N2 reaction with 1-iodopropane.
Fig 2. Step-by-step synthetic workflow for the regioselective N1-propylation.
Detailed Experimental Protocol: Regioselective Synthesis
The following protocol outlines a self-validating system for the synthesis of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one. Every step includes a rationale to ensure reproducibility and high yield.
Materials Required:
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3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)
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1-Iodopropane (1.2 eq)
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Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl Acetate (EtOAc) and Brine
Step-by-Step Procedure:
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Preparation of the Anion:
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Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3,4-dihydroquinoxalin-2(1H)-one (10 mmol) in 25 mL of anhydrous DMF.
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Action: Add anhydrous K₂CO₃ (20 mmol) in one portion.
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Validation/Causality: Stir the suspension at room temperature for 30 minutes. The mixture will slightly darken, indicating the successful formation of the N1-amide anion.
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Regioselective Alkylation:
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Action: Add 1-iodopropane (12 mmol) dropwise via syringe over 5 minutes.
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Action: Elevate the temperature to 60 °C and stir for 4–6 hours.
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Validation/Causality: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The starting material spot (lower Rf due to the free amide N-H) should disappear, replaced by a higher-running spot corresponding to the N1-propylated product.
-
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Aqueous Workup:
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Action: Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice/water to quench the reaction.
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Action: Extract the aqueous layer with EtOAc (3 × 50 mL).
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Validation/Causality: Wash the combined organic layers with saturated aqueous LiCl (2 × 50 mL) or copious amounts of brine. Crucial step: This specifically removes residual DMF which would otherwise co-elute and disrupt crystallization or chromatography.
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Drying and Purification:
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Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Action: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes).
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Validation: The purified fractions are concentrated to yield 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one as a solid. Purity should be confirmed via ¹H-NMR (look for the characteristic propyl triplet at ~0.9 ppm and the disappearance of the N1-H broad singlet at ~10.5 ppm).
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References
- Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)
- Title: Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones Source: MDPI / Molecules URL
- Title: Visible-Light-Induced Metal- and Photosensitizer-Free C(sp3)–H Phosphorylation of 3,4-Dihydroquinoxalin-2(1H)
- Title: 66366-87-8 - 1-Propyl-3,4-dihydroquinoxalin-2(1H)
Sources
- 1. accelsci.com [accelsci.com]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
